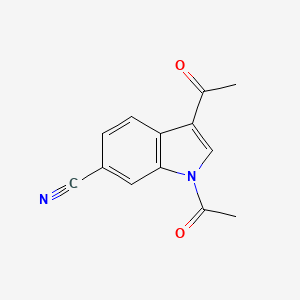

1,3-diacetyl-1H-indole-6-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Diacetyl-1H-indole-6-carbonitrile is a chemical compound with the molecular formula C₁₃H₁₀N₂O₂ and a molecular weight of 226.23 g/mol . It belongs to the class of indole derivatives, which are significant in various fields due to their biological and chemical properties . This compound is characterized by the presence of acetyl groups at positions 1 and 3 of the indole ring and a carbonitrile group at position 6 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diacetyl-1H-indole-6-carbonitrile can be achieved through various methods. One common approach involves the Fischer indole synthesis, which is a classical method for constructing indole rings . This method typically involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this compound, the starting materials would include appropriate acetylated precursors and a nitrile source .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The use of catalysts and controlled reaction environments is common to enhance the efficiency of the synthesis . Specific details on the industrial production of this compound are limited, but it likely follows similar principles as other indole derivatives .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Diacetyl-1H-indole-6-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups, such as converting nitriles to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines . Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .

Wissenschaftliche Forschungsanwendungen

1,3-Diacetyl-1H-indole-6-carbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,3-diacetyl-1H-indole-6-carbonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with enzymes, receptors, and other biomolecules, leading to various biological effects . The exact mechanism may vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Diacetylindole: Similar structure but lacks the carbonitrile group.

1H-Indole-6-carbonitrile: Similar structure but lacks the acetyl groups.

Uniqueness

1,3-Diacetyl-1H-indole-6-carbonitrile is unique due to the presence of both acetyl and carbonitrile groups, which confer distinct chemical and biological properties .

Biologische Aktivität

1,3-Diacetyl-1H-indole-6-carbonitrile is an indole derivative notable for its unique structural features, including both acetyl and carbonitrile groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₃H₁₀N₂O₂

- Molecular Weight : 226.23 g/mol

The presence of acetyl and carbonitrile functionalities contributes to its reactivity and biological profile. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it a versatile building block in organic synthesis .

The biological activity of this compound is attributed to its interaction with specific molecular targets. Indole derivatives are known to affect various cellular pathways by interacting with enzymes and receptors. For instance, studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving microtubule disruption and vacuolization .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For example:

- Cytotoxicity : In vitro studies have shown that the compound can induce cell death in glioblastoma cells by triggering methuosis, a form of cell death characterized by vacuolization .

- Microtubule Interaction : The compound's structural characteristics allow it to disrupt microtubule polymerization, leading to increased cytotoxicity in cancer cell lines .

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated several indole derivatives for their anticancer properties. Among them, this compound was found to be effective against glioblastoma multiforme (GBM) cells. The study highlighted the compound's ability to induce vacuolization without causing immediate growth arrest, suggesting a unique mechanism of action .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,3-Diacetylindole | Lacks carbonitrile group | Limited anticancer activity |

| 1H-Indole-6-carbonitrile | Lacks acetyl groups | Moderate antibacterial properties |

| This compound | Both acetyl and carbonitrile groups | Significant anticancer activity |

This table illustrates how the presence of both functional groups in this compound enhances its biological activity compared to its analogs.

Eigenschaften

IUPAC Name |

1,3-diacetylindole-6-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c1-8(16)12-7-15(9(2)17)13-5-10(6-14)3-4-11(12)13/h3-5,7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIYJYHZMJYUBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C2=C1C=CC(=C2)C#N)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.